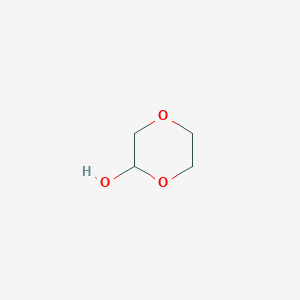
1,4-Dioxan-2-ol
概要
説明
1,4-Dioxan-2-ol is a heterocyclic organic compound with the molecular formula C4H8O3. It is a six-membered ring containing two oxygen atoms at positions 1 and 4, and a hydroxyl group at position 2. This compound is known for its stability and versatility in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dioxan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol with formaldehyde under acidic conditions, followed by cyclization to form the dioxane ring . Another method includes the oxidation of 1,4-dioxane using hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of 1,4-dioxane. This process involves the use of metal catalysts such as platinum or palladium to facilitate the oxidation reaction, resulting in the formation of this compound .
化学反応の分析
Types of Reactions
1,4-Dioxan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,4-dioxane-2-one and other oxidation products.
Reduction: Reduction reactions can convert it back to 1,4-dioxane or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: 1,4-dioxane-2-one, hydroxyperoxyl radicals.
Reduction: 1,4-dioxane.
Substitution: Various substituted dioxane derivatives.
科学的研究の応用
1,4-Dioxan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a stabilizer in biological assays and experiments.
Medicine: It is investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: It is used in the production of plastics, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Dioxan-2-ol involves its interaction with various molecular targets and pathways. In oxidation reactions, it forms hydroxyperoxyl radicals, which can further react to produce other oxidation products . These radicals play a crucial role in breaking down pollutants and other organic compounds in environmental applications .
類似化合物との比較
Similar Compounds
1,4-Dioxane: A similar compound with a six-membered ring but without the hydroxyl group.
Diethylene glycol: Another related compound with two ethylene glycol units linked by an ether bond.
Tetrahydrofuran: A five-membered ring ether with similar solvent properties.
Uniqueness
1,4-Dioxan-2-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and physical properties compared to its analogs. This hydroxyl group allows for additional hydrogen bonding and makes it a versatile intermediate in various chemical reactions .
特性
IUPAC Name |
1,4-dioxan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-4-3-6-1-2-7-4/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQWXOKSUCPOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337353 | |
| Record name | 1,4-Dioxan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22347-47-3 | |
| Record name | 1,4-Dioxan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















